Leucokinin I

描述

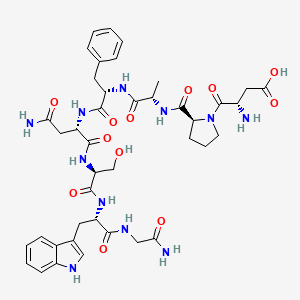

Leucokinin I is a neuropeptide that belongs to the leucokinin family, which is widely found among invertebrates. This peptide plays a crucial role in regulating various physiological and behavioral processes in insects. The amino acid sequence of this compound is Asp-Pro-Ala-Phe-Asn-Ser-Trp-Gly-NH₂ . It is known for its ability to stimulate fluid secretion in the Malpighian tubules of insects, thereby aiding in the regulation of water and ion homeostasis .

准备方法

Synthetic Routes and Reaction Conditions: Leucokinin I can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under mild conditions to prevent the degradation of sensitive amino acid residues .

Industrial Production Methods: While there is limited information on the industrial production of this compound, the principles of SPPS can be scaled up for larger production. The use of automated peptide synthesizers can enhance the efficiency and yield of the synthesis process. Purification of the synthesized peptide is usually achieved through high-performance liquid chromatography (HPLC) .

化学反应分析

Types of Reactions: Leucokinin I primarily undergoes peptide bond formation and cleavage reactions. These reactions are essential for its synthesis and degradation. The peptide can also participate in oxidation and reduction reactions, particularly involving the tryptophan and cysteine residues.

Common Reagents and Conditions:

Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) are commonly used in SPPS for coupling amino acids.

Oxidation: Hydrogen peroxide or other mild oxidizing agents can be used to oxidize specific residues.

Reduction: Reducing agents like dithiothreitol (DTT) are employed to reduce disulfide bonds.

Major Products: The primary product of these reactions is the intact this compound peptide. Degradation products may include smaller peptide fragments resulting from cleavage reactions .

科学研究应用

Leucokinin I has a wide range of applications in scientific research, particularly in the fields of entomology, physiology, and neurobiology. Some of its notable applications include:

Regulation of Water and Ion Homeostasis: this compound plays a critical role in the regulation of fluid secretion in the Malpighian tubules of insects, making it a valuable tool for studying osmoregulation.

Behavioral Studies: The peptide is used to investigate the effects of neuropeptides on insect behavior, including feeding, locomotion, and stress responses.

Neuroendocrine Research: this compound is employed to study the interactions between neuropeptides and their receptors, providing insights into the mechanisms of neuroendocrine signaling.

作用机制

Leucokinin I is part of a family of neuropeptides that includes other leucokinins such as Leucokinin II and Leucokinin III. These peptides share a similar C-terminal pentapeptide sequence -Phe-X-Ser-Trp-Gly-NH₂, where X can be His, Asn, Ser, or Tyr . Despite their structural similarities, each leucokinin exhibits unique biological activities and receptor affinities. For instance, Leucokinin II and Leucokinin III may have different potencies in stimulating fluid secretion or modulating behavior .

相似化合物的比较

- Leucokinin II

- Leucokinin III

- Drosophila Leucokinin

- Anopheles Leucokinin I-III

These peptides, while similar in structure, can have distinct physiological roles and receptor interactions, highlighting the diversity and specificity of neuropeptide signaling in invertebrates .

生物活性

Leucokinin I (LK I) is a neuropeptide primarily found in invertebrates, particularly insects, where it plays a crucial role in various physiological processes. This article delves into the biological activity of LK I, highlighting its mechanisms of action, effects on behavior and physiology, and relevant research findings.

Overview of this compound

This compound belongs to the leucokinin family of neuropeptides, which are known for their involvement in regulating functions such as feeding, locomotion, and stress responses. The biological activity of LK I is mediated through its interaction with specific G-protein-coupled receptors (GPCRs), notably the leucokinin receptor (Lkr) in Drosophila and other invertebrates. The structure of LK I includes an amidated C-terminal pentapeptide motif (FXXWG-amide), which is essential for its activity and shares similarities with vertebrate tachykinins .

The action of LK I is primarily through the modulation of neuronal circuits that influence various behaviors. Research indicates that LK signaling is crucial for:

- Feeding Behavior : Mutations in LK or Lkr genes lead to altered meal sizes and feeding patterns in Drosophila, resulting in fewer but larger meals .

- Water Homeostasis : Calcium activity in abdominal LK neurons increases following water consumption, suggesting a role in regulating hydration status .

- Stress Responses : Leucokinins are implicated in stress regulation, with evidence showing that they affect locomotor activity and metabolic rate during stress conditions .

Case Studies and Experiments

- Calcium Imaging Studies : In experiments using calcium imaging techniques, researchers observed increased calcium levels in abdominal LK neurons upon water intake, indicating their role in hydration regulation .

- Genetic Mutations : Studies involving Lk and Lkr mutants demonstrated significant changes in feeding motivation and metabolic rates. For instance, Lkr mutants showed increased motivation to feed compared to controls, while Lk mutants displayed reduced food intake .

- Neuroanatomical Mapping : Immunohistochemistry has been used to map the distribution of Lkr expression across various tissues, including the brain's insulin-producing cells (IPCs), which correlate with regulatory roles observed in mutant studies .

Data Tables

The following table summarizes key findings related to the co-expression of leucokinins with other neuropeptides and their corresponding functions:

属性

IUPAC Name |

(3S)-3-amino-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H53N11O12/c1-21(47-40(63)31-12-7-13-52(31)41(64)25(42)16-34(56)57)35(58)48-27(14-22-8-3-2-4-9-22)37(60)50-29(17-32(43)54)38(61)51-30(20-53)39(62)49-28(36(59)46-19-33(44)55)15-23-18-45-26-11-6-5-10-24(23)26/h2-6,8-11,18,21,25,27-31,45,53H,7,12-17,19-20,42H2,1H3,(H2,43,54)(H2,44,55)(H,46,59)(H,47,63)(H,48,58)(H,49,62)(H,50,60)(H,51,61)(H,56,57)/t21-,25-,27-,28-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMFWPBDASJZNU-SKHNUPMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)C4CCCN4C(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H53N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146608 | |

| Record name | Leucokinin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

891.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104600-89-7 | |

| Record name | Leucokinin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104600897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucokinin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。